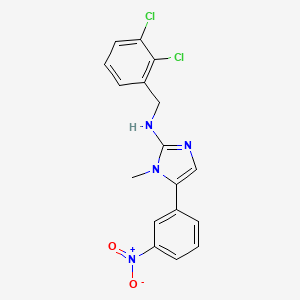
N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine is a chemical compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring. These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine can be synthesized through several methods. One common method involves the diazotization of 2-aminothiophenol followed by reaction with dimethylamine. The reaction typically occurs under acidic conditions with sodium nitrite as the diazotizing agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding amine.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiadiazoles.
Applications De Recherche Scientifique
N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine involves its interaction with specific molecular targets. The compound can act as an electron acceptor in organic electronic materials, facilitating charge transfer processes. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-1,2,3-benzothiadiazol-5-amine can be compared with other benzothiadiazole derivatives:
2,1,3-Benzothiadiazole: A simpler derivative without the dimethylamino group.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine substituents, used in the synthesis of larger molecules and conductive polymers.
N,N’-Bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: A more complex derivative with additional functional groups, used in coordination chemistry.
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
88888-92-0 |
|---|---|
Formule moléculaire |
C8H9N3S |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
N,N-dimethyl-1,2,3-benzothiadiazol-5-amine |
InChI |
InChI=1S/C8H9N3S/c1-11(2)6-3-4-8-7(5-6)9-10-12-8/h3-5H,1-2H3 |
Clé InChI |
VVFATVUNWAIINT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)SN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)



![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)







